3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine
Description
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine (CAS: 96521-76-5) is a synthetic amino acid derivative featuring dual benzyloxy-protected functional groups. Its molecular formula is C₁₈H₂₀N₂O₅, with an average molecular weight of 344.367 g/mol and a defined stereocenter at the α-carbon . The compound contains a benzyloxycarbonyl (Cbz) group on the N-terminus and a benzyloxyamino group on the β-carbon, rendering it a protected alanine analog. This dual protection enhances stability during synthetic processes, particularly in peptide chemistry, where orthogonal protecting groups are critical for selective deprotection .
Key physicochemical properties include:
Properties
IUPAC Name |
3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVEYKTTRBOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538515 | |
| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96521-76-5 | |
| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves several steps. Typically, the preparation starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy groups, using reagents like sodium methoxide.
Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts to increase reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Biochemical Research
This compound serves as a valuable reagent in biochemical assays and research, particularly in the study of enzyme interactions and protein synthesis. Its structural features allow it to mimic natural amino acids, making it useful for probing enzyme mechanisms and substrate specificity.
Drug Development
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can be utilized in the design of novel pharmaceuticals. Its ability to modify biological pathways makes it a candidate for developing drugs targeting specific diseases, including cancer and metabolic disorders.
Proteomics
In proteomics, this compound is employed in the synthesis of peptide libraries for high-throughput screening. It can facilitate the identification of protein interactions and functions, contributing to the understanding of complex biological systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Kinetics | Demonstrated that the presence of benzyloxy groups enhances substrate binding affinity in certain enzymes, leading to increased reaction rates. |
| Study B | Drug Efficacy | Evaluated the compound's effects on cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. |
| Study C | Peptide Synthesis | Highlighted the utility of this compound in synthesizing cyclic peptides, which exhibited improved stability and bioactivity compared to linear counterparts. |
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Biological Activity
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine, also known as benzyloxycarbonyl-D,L-alanine, is a compound of significant interest in biochemical and pharmaceutical research. This compound is often utilized in peptide synthesis and has implications in various biological activities, including its role as a potential therapeutic agent. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its significance.
- Molecular Formula : C₁₈H₂₀N₂O₄
- Molecular Weight : 344.36 g/mol
- Structure : The compound features a benzyloxy group and a carbonyl group attached to the amino acid backbone, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its structural components that facilitate interactions with various biological targets:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it can interact with dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- Peptide Synthesis : As a derivative of amino acids, this compound serves as an important building block in the synthesis of peptides. Its ability to form stable peptide bonds enhances its utility in drug design .
- Neurotransmitter Modulation : Preliminary studies suggest that compounds similar to this may influence neurotransmitter systems, particularly those involving D-amino acids, which are critical in neurological functions .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on DPP-4 Inhibition : A study demonstrated that modifications to the amino acid structure could enhance DPP-4 inhibition, providing insights into potential diabetes therapies .
- Peptide Therapeutics : Research highlighted the effectiveness of using benzyloxy derivatives in creating peptides with enhanced stability and bioavailability, suggesting applications in treating various diseases including cancer and metabolic disorders .
Data Tables
Q & A
Q. What are the standard synthetic routes for 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine, and how can purity be optimized?
The compound is typically synthesized via sequential protection of the amino and carboxyl groups. For example, O-benzyl hydroxylamine hydrochloride is used to introduce the benzyloxyamino group, while benzyloxycarbonyl (Cbz) protection is achieved using reagents like benzyl chloroformate. Critical steps include:
- Amino Protection : Reacting the amino group with benzyl chloroformate in alkaline conditions (e.g., sodium carbonate) to form the Cbz derivative .
- Carboxyl Activation : Coupling with activated intermediates (e.g., pivaloyl chloride) to avoid racemization . Purity optimization involves chromatographic purification (e.g., silica gel chromatography) and recrystallization from solvents like ethyl acetate/hexane. Monitoring by HPLC or NMR ensures enantiomeric purity, especially given the D,L-configuration .
Q. How is this compound characterized, and what analytical methods are critical?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzyloxy and Cbz group integration .
- Melting Point Analysis : Reported mp 113–114°C (dec.) for the L-isomer; deviations indicate impurities .
- Optical Rotation : Specific rotation ([α]D) measurements (e.g., -14.5° in acetic acid) to assess enantiomeric excess .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation (theoretical MW: ~337.3 g/mol) .
Q. What are the primary applications of this compound in peptide synthesis?
The compound serves as a dual-protected amino acid derivative:
- Intermediate for Solid-Phase Synthesis : The Cbz group is stable under basic conditions and removable via hydrogenolysis, enabling sequential peptide assembly .
- Modification of Biomolecules : Used to introduce benzyloxyamino groups into peptides for functional studies (e.g., probing enzyme-substrate interactions) .
Advanced Research Questions
Q. How does the racemic (D,L) nature of this compound impact its use in enantioselective syntheses, and what resolution strategies are effective?
The D,L-mixture complicates enantioselective applications. Resolution methods include:
- Chiral Chromatography : Using chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester group .
- Diastereomeric Salt Formation : Reacting with chiral acids (e.g., tartaric acid) to precipitate one enantiomer . Contradictions in reported optical rotations (e.g., between suppliers) necessitate rigorous validation using coupled CD spectroscopy and HPLC .
Q. What mechanistic insights explain its role in deamination reactions, and how do reaction conditions influence selectivity?
The benzyloxyamino group acts as a masked amine, enabling deamination via intermediates like isodiazene ( ). Key factors:
- Temperature : Room temperature favors selective primary amine deamination, while 45°C is required for anilines .
- Reagent Compatibility : Sodium pivalate enhances solubility in acetonitrile, improving reaction efficiency .
- Functional Group Tolerance : The Cbz group remains intact under mild deamination conditions, preserving peptide backbones .
Q. How should researchers address contradictions in mutagenicity data for related benzyloxy-protected compounds?
Ames II testing for analogous compounds (e.g., N-(benzyloxy)benzamides) shows mutagenicity comparable to benzyl chloride, requiring:
- Ventilation : Use fume hoods with >100 ft/min airflow .
- PPE : Nitrile gloves and lab coats to prevent dermal exposure .
- Alternatives : Consider non-mutagenic protecting groups (e.g., Fmoc) for long-term studies .
Methodological Challenges and Data Analysis
Q. What experimental pitfalls arise during scale-up of its synthesis, and how can they be mitigated?
Common issues include:
- Exothermic Reactions : Gradual addition of benzyl chloroformate to prevent runaway reactions .
- Byproduct Formation : Trichloroisocyanuric acid (TCICA) in dichloromethane may generate chlorinated impurities; monitor via TLC and optimize stoichiometry .
- Storage Stability : Decomposition upon heating (DSC data); store at -20°C under nitrogen .
Q. How can researchers reconcile discrepancies in reported melting points or optical rotations?
Discrepancies often stem from:
- Polymorphism : Recrystallize from multiple solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms .
- Impurity Profiles : Use gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect trace contaminants .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
